7,8-Dimethoxyphenanthrene-1,4-dione
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Overview
Description
7,8-Dimethoxyphenanthrene-1,4-dione is a phenanthrene derivative characterized by its unique chemical structure, which includes two methoxy groups at the 7th and 8th positions and a quinone moiety at the 1st and 4th positions. This compound is part of the phenanthrene family, known for its occurrence in various natural sources, including plants and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxyphenanthrene-1,4-dione typically involves the cyclization of appropriate stilbene derivatives under UV irradiation. One common method includes the use of p-benzoquinone and cyclopentadiene in ethanol, followed by hydrogenation and bromination steps .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Methoxy groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of catalysts.
Major Products:
Oxidation: Formation of more oxidized phenanthrene derivatives.
Reduction: Conversion to hydroquinone derivatives.
Substitution: Formation of halogenated phenanthrene derivatives.
Scientific Research Applications
7,8-Dimethoxyphenanthrene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and cytotoxic effects.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 7,8-Dimethoxyphenanthrene-1,4-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways such as the p38 MAPK/NF-κB pathway, which plays a crucial role in inflammatory responses
Comparison with Similar Compounds
2,6-Dihydroxy-5,8-dimethoxyphenanthrene: Isolated from Pleione praecox, known for its α-glucosidase inhibitory activity.
2,7-Dihydroxy-3,4,6-trimethoxyphenanthrene: Found in Aerides falcata, exhibits anti-neuroinflammatory effects.
2,3,7-Trihydroxy-4,8-dimethoxyphenanthrene: Isolated from Pleione maculata, known for its bioactive properties.
Uniqueness: 7,8-Dimethoxyphenanthrene-1,4-dione stands out due to its specific substitution pattern and the presence of a quinone moiety, which imparts unique chemical reactivity and biological activity compared to other phenanthrene derivatives .
Properties
CAS No. |
73453-73-3 |
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Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
7,8-dimethoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C16H12O4/c1-19-14-8-5-9-10(16(14)20-2)3-4-11-12(17)6-7-13(18)15(9)11/h3-8H,1-2H3 |
InChI Key |
NPZRSIKHZBZZSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=C(C=C2)C(=O)C=CC3=O)OC |
Origin of Product |
United States |
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